molecular formula C15H14N2O3 B2465234 N-(2,5-dimethylphenyl)-4-nitrobenzamide CAS No. 109963-42-0

N-(2,5-dimethylphenyl)-4-nitrobenzamide

Cat. No.: B2465234
CAS No.: 109963-42-0
M. Wt: 270.288
InChI Key: NQPHDZKVYYMRHR-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-4-nitrobenzamide is a synthetic organic compound with the molecular formula C 15 H 14 N 2 O 3 and a molecular weight of 270.28 g/mol . It is characterized by a benzamide core structure substituted with a para -nitro group on one aromatic ring and 2,5-dimethylphenyl group on the nitrogen atom of the amide linkage . This specific arrangement of electron-withdrawing (nitro) and electron-donating (methyl) groups creates a push-pull electronic system that can influence the compound's interactions in research applications. Nitrobenzamide scaffolds are of fundamental importance in pesticide chemistry and are frequently investigated for their biological activity . Related compounds containing the N-phenylbenzamide structure have been synthesized and shown to exhibit insecticidal properties, serving as key intermediates in the discovery of new agrochemical agents . As such, this compound is a valuable building block in medicinal and agricultural chemistry research for the design and synthesis of novel molecules with potential insecticidal activity. Researchers can utilize it to explore structure-activity relationships or as a precursor for further chemical transformations. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-3-4-11(2)14(9-10)16-15(18)12-5-7-13(8-6-12)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPHDZKVYYMRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109963-42-0
Record name 4-NITROBENZO-2',5'-XYLIDIDE
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Synthesis and Characterization of N 2,5 Dimethylphenyl 4 Nitrobenzamide

General Synthesis Route

The synthesis of N-(2,5-dimethylphenyl)-4-nitrobenzamide is typically achieved through a standard nucleophilic acyl substitution reaction. This well-established method involves the reaction of an activated carboxylic acid derivative, most commonly an acyl chloride, with a primary amine.

The general procedure is as follows:

Activation of Carboxylic Acid: 4-Nitrobenzoic acid is converted to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This is often accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Bond Formation: 4-Nitrobenzoyl chloride is then reacted with 2,5-dimethylaniline (B45416) in a suitable solvent, such as dichloromethane, in the presence of a non-nucleophilic base like triethylamine. mdpi.com The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Work-up and Purification: After the reaction is complete, the mixture is typically washed with dilute acid and a basic solution to remove unreacted starting materials and byproducts. The final product is then isolated by evaporation of the solvent and purified, often through recrystallization, to yield this compound as a solid. mdpi.com

StepReactant 1Reactant 2Reagent/CatalystProduct
14-Nitrobenzoic acidThionyl chloride-4-Nitrobenzoyl chloride
24-Nitrobenzoyl chloride2,5-dimethylanilineTriethylamineThis compound

Expected Chemical Properties

The chemical properties of this compound are dictated by its constituent functional groups.

Physical State: It is expected to be a crystalline solid at room temperature, similar to other substituted benzamides.

Solubility: Due to the presence of the polar nitro and amide groups balanced by two nonpolar aromatic rings, it is likely to have low solubility in water but good solubility in common organic solvents like acetone, chloroform, and dimethylformamide (DMF).

Melting Point: The compound is expected to have a relatively high melting point, indicative of a stable crystal lattice structure reinforced by intermolecular hydrogen bonding between the amide N-H and C=O groups.

Chemical Stability: The amide bond is generally stable under neutral conditions. The nitro group can undergo reduction to an amine group using various reducing agents, such as iron dust in acidic media or catalytic hydrogenation. researchgate.net

Spectroscopic Elucidation and Structural Characterization

Advanced Spectroscopic Analysis

The structural confirmation of N-(2,5-dimethylphenyl)-4-nitrobenzamide would rely on a combination of modern spectroscopic techniques to probe its molecular framework, functional groups, and electronic properties.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings.

The protons on the 4-nitrophenyl ring are anticipated to appear as two distinct doublets, characteristic of a para-substituted system. The electron-withdrawing effect of the nitro group would shift these protons downfield. The protons on the 2,5-dimethylphenyl ring would also produce signals in the aromatic region, with their chemical shifts influenced by the methyl groups and the amide linkage. The two methyl groups would each give rise to a singlet in the upfield region of the spectrum. The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Expected ¹H NMR Chemical Shifts: (Predicted based on analogous structures)

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Amide (N-H)8.5 - 9.5Broad Singlet
Aromatic (H on nitro-ring)8.2 - 8.4Doublet
Aromatic (H on nitro-ring)7.9 - 8.1Doublet
Aromatic (H on dimethyl-ring)7.0 - 7.3Multiplet
Methyl (Ar-CH₃)2.2 - 2.4Singlet
Methyl (Ar-CH₃)2.1 - 2.3Singlet

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the downfield region (160-170 ppm). The aromatic carbons would appear in the range of 110-150 ppm, with the carbons attached to the nitro group and the amide linkage showing distinct shifts. The carbons of the two methyl groups would resonate in the upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts: (Predicted based on analogous structures)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)164 - 168
Aromatic (C-NO₂)148 - 152
Aromatic (C-N)135 - 140
Aromatic (C-H)120 - 135
Aromatic (C-CH₃)130 - 140
Methyl (Ar-CH₃)17 - 22

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and N-O bonds.

The N-H stretching vibration of the secondary amide should appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide group (Amide I band) is expected to be a strong absorption between 1650 and 1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to produce two strong bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Expected IR/FT-IR Vibrational Frequencies: (Predicted based on analogous structures)

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch (Amide)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Weak
C=O Stretch (Amide I)1650 - 1680Strong
N-H Bend (Amide II)1530 - 1570Strong
NO₂ Asymmetric Stretch1500 - 1550Strong
NO₂ Symmetric Stretch1330 - 1370Strong
C-N Stretch1200 - 1300Medium

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as the aromatic rings and the nitro group, in this compound would lead to characteristic absorption bands in the UV-Vis spectrum. It is expected to exhibit strong absorption in the ultraviolet region, likely with a maximum absorption wavelength (λ_max) influenced by the extended conjugation of the nitrobenzamide system.

Expected UV-Vis Absorption: (Predicted based on analogous structures)

Electronic TransitionExpected λ_max (nm)Solvent
π → π*260 - 300Ethanol/Methanol

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 4-nitrobenzoyl cation and the 2,5-dimethylphenylaminyl radical or cation.

Expected Mass Spectrometry Data: (Predicted based on analogous structures)

IonExpected m/zDescription
[M]⁺270.28Molecular Ion
[M - NO₂]⁺224.28Loss of nitro group
[C₇H₄NO₂]⁺150.024-nitrobenzoyl cation
[C₈H₁₀N]⁺120.082,5-dimethylanilino cation

Despite a comprehensive search for scientific literature, detailed crystallographic and structural analysis data for the specific compound this compound could not be located. Published single-crystal X-ray diffraction studies, which are essential for detailing the precise three-dimensional arrangement of atoms and molecules in the solid state, appear to be unavailable for this exact molecule.

Consequently, the foundational experimental data required to generate an accurate and scientifically valid article according to the specified outline is not publicly accessible. Information regarding its specific crystal packing, hydrogen bonding networks, intramolecular interactions, conformational torsion angles, and Hirshfeld surface analysis is contingent upon the initial determination of its crystal structure through methods like single-crystal XRD.

Without this primary structural data, a thorough and factual discussion of the topics mandated by the user's outline is not possible. Constructing the article would require speculation or the use of data from related but distinct compounds, which would violate the explicit instructions to focus solely on this compound. Therefore, the requested article cannot be generated at this time.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. The B3LYP functional combined with a 6-311G(d,p) basis set is a commonly employed method for these types of analyses and is the presumed methodology for the data discussed herein.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process reveals key structural parameters.

Studies on similar N-arylbenzamides show that the dihedral angle between the two aromatic rings can vary significantly. For instance, in N-(2,5-dimethylphenyl)-2-methylbenzamide, the two rings are nearly coplanar, but the amide group is twisted out of the plane of both rings. In the case of the title compound, the steric clash between the amide's carbonyl oxygen and the hydrogen on the C6 of the dimethylphenyl ring, as well as the N-H group and the ortho-methyl group, would likely lead to a non-planar arrangement. The dihedral angles—specifically the C(nitro-ring)-C(O)-N-C(dimethyl-ring) and C(O)-N-C(dimethyl-ring)-C(aromatic)—are crucial parameters that define the molecule's conformation. Potential energy surface scans, which calculate the energy for different rotational angles (dihedrals), would be necessary to identify the global minimum energy conformer and any rotational barriers.

Table 1: Expected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Expected Value
Bond Length (Å) C=O (amide) ~1.24
C-N (amide) ~1.36
N-C (aryl) ~1.42
N-O (nitro) ~1.23
Bond Angle (°) O=C-N ~122
C-N-C ~125
Dihedral Angle (°) Phenyl Ring 1 - Amide Plane 20 - 40

Note: These are estimated values based on similar structures and would be precisely determined by DFT optimization.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular vibration, such as stretching, bending, or twisting of bonds.

The theoretical vibrational spectrum provides a powerful tool for interpreting experimental spectroscopic data. Key expected vibrational modes for this compound would include:

N-H Stretching: A sharp band is expected in the region of 3300-3400 cm⁻¹.

C-H Stretching (Aromatic): Multiple weak bands typically appear above 3000 cm⁻¹.

C-H Stretching (Methyl): Symmetric and asymmetric stretching vibrations are expected in the 2850-3000 cm⁻¹ range.

C=O Stretching (Amide I): A very strong and characteristic band is predicted around 1650-1680 cm⁻¹.

N-H Bending (Amide II): A strong band, coupled with C-N stretching, typically appears between 1510-1550 cm⁻¹.

NO₂ Stretching: Strong asymmetric and symmetric stretching bands are expected near 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

By comparing the calculated frequencies (often scaled by a factor to correct for theoretical approximations) with an experimental FT-IR spectrum, a detailed assignment of the observed bands can be made. This correlation validates both the computational model and the experimental characterization.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. The MEP is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): The most electron-rich regions would be localized on the oxygen atoms of the nitro group and the carbonyl group of the amide. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): The most electron-poor region would be centered on the amide N-H proton, making it a potential hydrogen bond donor site. The aromatic protons would also exhibit a positive potential.

Neutral Regions (Green): The carbon atoms of the phenyl rings and the methyl groups would constitute the more neutral parts of the molecule.

This map provides a clear picture of the molecule's reactive sites and intermolecular interaction capabilities.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

In this compound:

HOMO: The electron density of the HOMO is expected to be primarily located on the electron-rich 2,5-dimethylphenyl ring and the amide linkage, which are the most readily ionizable parts of the molecule.

LUMO: The LUMO's electron density is anticipated to be concentrated on the electron-withdrawing 4-nitrophenyl ring, particularly over the nitro group.

HOMO-LUMO Gap (ΔE): A relatively small energy gap is expected due to the presence of both electron-donating (dimethylphenyl) and electron-withdrawing (nitrophenyl) moieties connected by a conjugated amide bridge. This small gap suggests a higher propensity for intramolecular charge transfer and increased chemical reactivity. A smaller gap is associated with lower kinetic stability and higher polarizability.

Table 2: Expected Frontier Molecular Orbital Energies

Parameter Expected Energy (eV)
HOMO Energy -6.0 to -7.0
LUMO Energy -2.5 to -3.5

Note: These values are typical for similar aromatic amide systems and would be precisely calculated via DFT.

The electronic structure of this compound, with its donor (dimethylphenyl) and acceptor (nitrophenyl) ends, is conducive to intramolecular charge transfer (ICT). Upon electronic excitation (e.g., by absorbing UV-Vis light), an electron can be promoted from the HOMO to the LUMO. As described in the FMO analysis, this corresponds to a transfer of electron density from the dimethylphenylamide part of the molecule to the nitrophenyl part.

This ICT character is significant as it influences the molecule's optical and electronic properties. Theoretical methods like Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum and characterize the nature of the electronic transitions. The primary low-energy transition would be assigned as an ICT transition, which is often responsible for the color and non-linear optical properties of such molecules.

Based on the vibrational frequency calculations, key thermodynamic properties of the molecule can be predicted at different temperatures. These properties are derived from statistical mechanics principles and provide insight into the molecule's stability and behavior under varying thermal conditions.

Calculated thermodynamic parameters typically include:

Zero-point Vibrational Energy (ZPVE): The energy of the molecule at 0 Kelvin due to its vibrational motion.

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (C_v): The amount of heat required to raise the temperature of the substance by one degree.

These calculations can be used to predict the thermodynamics of reactions involving the molecule and to understand its stability as a function of temperature. For example, the calculated heat of formation provides a measure of the molecule's intrinsic stability.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Polarizability and Hyperpolarizability Assessments

The interaction of a molecule with an external electric field is described by its polarizability and hyperpolarizability. These properties are crucial in understanding a molecule's non-linear optical (NLO) activity, which is of significant interest for applications in optoelectronics and photonics. While specific computational studies detailing the polarizability and hyperpolarizability of this compound are not extensively available in the reviewed literature, the general principles and methodologies for their assessment are well-established.

Computational methods, particularly Density Functional Theory (DFT), are commonly used to calculate these properties. The polarizability (α) describes the linear response of the molecule to an electric field, while the first hyperpolarizability (β) governs the second-order NLO response. For related nitrobenzamide derivatives, studies have shown that the presence of a nitro group, which is a strong electron-withdrawing group, can significantly enhance the hyperpolarizability. researchgate.net The calculated first hyperpolarizability of similar derivatives has been found to be comparable with those of other molecules that are considered attractive for future studies in non-linear optics. researchgate.net

The general approach to these assessments involves optimizing the molecular geometry of this compound using a suitable level of theory and basis set. Following this, the polarizability and hyperpolarizability tensors are calculated. The results from such calculations would provide valuable information on the NLO potential of this specific compound.

Theoretical Design and Prediction of Molecular Characteristics

The theoretical design and prediction of molecular characteristics of this compound and related compounds are pivotal for understanding their chemical behavior and for the rational design of new molecules with desired properties. Computational studies on similar nitrobenzamide derivatives provide a framework for how such predictions are made. researchgate.net

DFT calculations are a cornerstone of these theoretical investigations. By solving the Kohn-Sham equations, researchers can obtain the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. For instance, in a computational study of 2-Nitro-N-(4-nitrophenyl)benzamide, the vibrational frequencies were calculated and the fundamental modes were assigned. researchgate.net The calculated geometrical parameters were found to be in agreement with reported values from experimental studies. researchgate.net

Molecular docking simulations are another powerful tool used to predict the interaction of a molecule with a biological target. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking was used to investigate their binding interactions with specific enzymes. nih.gov This approach can help in identifying potential biological activities and in the design of new therapeutic agents.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted to assess the drug-likeness of a compound. For related nitrobenzamide derivatives, these predictions have been used to evaluate their potential as drug candidates. nih.gov

The theoretical prediction of molecular characteristics for this compound would involve a multi-faceted approach, combining quantum chemical calculations for intrinsic molecular properties with molecular modeling techniques to predict its behavior in a biological environment. These computational insights are invaluable for guiding future experimental work and for exploring the potential applications of this compound.

Structural and Conformational Analysis

Advanced Synthetic Approaches

In line with the principles of green chemistry, advanced synthetic methods aim to reduce solvent waste, energy consumption, and reaction times. Mechanochemistry has emerged as a powerful technique for the synthesis of benzamide (B126) derivatives.

Mechanochemical synthesis involves the use of mechanical force, typically through ball milling, to induce chemical reactions between solid-state reactants in the absence of or with minimal solvent (liquid-assisted grinding). rsc.orgrsc.org This solvent-free approach offers numerous advantages, including reduced environmental impact, shorter reaction times, and often improved yields compared to solution-based methods. rsc.orgresearchgate.net

Several mechanochemical protocols for amide synthesis have been developed. One common strategy involves the activation of a carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (CDI) or 2,4,6-trichloro-1,3,5-triazine (TCT) by milling, followed by the addition of the amine to the milling jar. rsc.orgrsc.org The entire process, from reaction to product isolation, can sometimes be performed without any organic solvent, using water for purification. rsc.org This methodology has been successfully applied to a variety of carboxylic acids and amines, demonstrating its broad applicability for creating benzamide derivatives. rsc.orgnih.gov

ReactantsActivating Agent / CatalystMilling ConditionsKey AdvantagesReference
Carboxylic acids, Amine hydrochlorides1,1'-Carbonyldiimidazole (CDI)Stainless steel jar, 5-10 min milling time per stepCompletely solvent-free from reaction to product recovery; rapid reaction. rsc.org
Carboxylic acids, Amines2,4,6-trichloro-1,3,5-triazine (TCT), PPh3 (catalytic)Mortar and pestle, solvent-drop grinding (DCM)Mild conditions, rapid synthesis, compatible with various protecting groups. rsc.org
Benzamides, IsocyanatesCopper-catalysedStainless steel jar, 30 Hz frequencyRoom-temperature, solvent-free derivatization of amides. researchgate.net
Esters, Calcium nitrideInCl3 (catalyst)Stainless steel jar, 30 Hz for 90 minA method for preparing primary amides that avoids chromatography. nih.gov

Solvent-Free Synthetic Methodologies

The synthesis of N-aryl amides, including this compound, has traditionally relied on solvent-based methods. However, growing emphasis on sustainable chemistry has spurred the development of solvent-free synthetic protocols. Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful and environmentally benign alternative. nih.govresearchgate.net

Mechanochemical approaches for amide synthesis often involve the direct reaction of carboxylic acids and amines using coupling reagents or the coupling of other activated precursors. acs.orgucm.es These methods offer several advantages, including high reaction rates, scalability, and high yields, often without the need for tedious chromatographic purification. nih.govmdpi.com For instance, N-arylamides have been successfully synthesized in high yields (up to 94%) and on a multi-mmol scale in as little as 20 minutes using mechanochemical C-N cross-coupling reactions. nih.govresearchgate.net This approach is compatible with a range of functional groups and can be applied to sterically hindered substrates. nih.govresearchgate.net

The general procedure for a mechanochemical amide synthesis involves milling the starting materials, such as a carboxylic acid and an amine, with a suitable catalyst or coupling reagent in a milling jar containing grinding balls. acs.org The mechanical energy supplied drives the reaction to completion.

Table 1: Comparison of Mechanochemical Amide Synthesis Protocols
Protocol FeatureDescriptionKey AdvantagesReference
Reactants O-pivaloyl hydroxamic acids and aryl iodides or aryl boronic acids.Applicable to a variety of deactivated and sterically encumbered substrates. nih.govresearchgate.net
Mediator Stoichiometric amount of a copper mediator.Facilitates the C-N cross-coupling reaction. nih.govresearchgate.net
Reaction Time Typically rapid, around 20 minutes.Significant reduction in process time compared to many solution-based methods. nih.govresearchgate.net
Yield High-yielding, reported up to 94%.Efficient conversion of starting materials to product. nih.govresearchgate.net
Environmental Impact Solvent-free conditions minimize waste and energy consumption.Aligns with principles of green and sustainable chemistry. nih.gov

Chemical Reactivity and Transformation Pathways

Reduction of the Nitro Group to Amine Functionality

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, yielding 4-amino-N-(2,5-dimethylphenyl)benzamide. This reduction is a fundamental reaction in organic chemistry with numerous established methods. wikipedia.orgnih.gov The choice of reducing agent is critical for achieving high yields and chemoselectivity, especially in the presence of other reducible functional groups like the amide carbonyl. scispace.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is highly efficient but can sometimes affect other functional groups. commonorganicchemistry.com

Metal-Acid Systems : Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid (e.g., HCl or acetic acid) are effective for nitro group reduction. wikipedia.orgscispace.comcommonorganicchemistry.com These methods are generally milder and can offer better chemoselectivity. commonorganicchemistry.com

Transfer Hydrogenation : This method uses a source of hydrogen other than H2 gas, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C. scispace.com

Sulfide Reagents : Sodium sulfide (Na2S) or sodium hydrosulfite can be used, sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgscispace.com

The reduction pathway from the nitro group to the amine proceeds through several intermediates, including nitroso and hydroxylamine species. nih.govlibretexts.org While metal hydrides like lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines, they tend to produce azo compounds from aromatic nitro compounds and are therefore generally not used for this transformation. wikipedia.orgcommonorganicchemistry.com

Table 2: Common Reagents for Aromatic Nitro Group Reduction
Reagent/SystemConditionsSelectivity & NotesReference
H₂ / Pd/C Hydrogen gas, Palladium on Carbon catalystHighly efficient but may reduce other functional groups. commonorganicchemistry.com
Fe / HCl or Acetic Acid Iron powder in acidic mediaA classic, mild, and often chemoselective method. wikipedia.orgcommonorganicchemistry.com
SnCl₂ / HCl Tin(II) chloride in concentrated hydrochloric acidA mild method that tolerates many other functional groups. wikipedia.orgcommonorganicchemistry.com
Zn / NH₄Cl Zinc dust in aqueous ammonium chlorideCan be used to obtain the intermediate hydroxylamine. libretexts.org Effective for amine formation. researchgate.net libretexts.orgresearchgate.net
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solutionA useful alternative to metal-based reductions. wikipedia.org

Electrophilic Substitution Reactions on Aromatic Rings

The structure of this compound contains two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). msu.edu The outcome of an EAS reaction is governed by the directing effects and the activating or deactivating nature of the substituents on each ring. libretexts.org

The 2,5-dimethylphenyl Ring : This ring is substituted with two methyl groups and the nitrogen of the amide linkage. Methyl groups are electron-donating and are considered activating, ortho-, para-directing groups. libretexts.org The amide nitrogen, via resonance, is also a strong activating, ortho-, para-directing group. The combined effect of these three activating groups makes this ring highly susceptible to electrophilic attack, primarily at the positions ortho and para to the amide nitrogen (positions 4 and 6) and ortho/para to the methyl groups.

The 4-nitrophenyl Ring : This ring is attached to the amide carbonyl and a nitro group. The amide carbonyl is electron-withdrawing through resonance, deactivating the ring. The nitro group is one of the most powerful electron-withdrawing and deactivating groups. ck12.orgyoutube.com Both the amide carbonyl and the nitro group are meta-directors. stackexchange.com Therefore, this ring is strongly deactivated towards electrophilic attack. If a reaction were forced under harsh conditions, substitution would be expected to occur at the position meta to the nitro group (position 3 or 5 relative to the amide linkage). ck12.orgstackexchange.com

Given the significant difference in reactivity, electrophilic substitution on this compound would overwhelmingly occur on the highly activated 2,5-dimethylphenyl ring. libretexts.org

Hydrolysis of the Amide Bond

Amides are the least reactive of the carboxylic acid derivatives and their hydrolysis requires vigorous conditions, typically involving heating with a strong acid or base for an extended period. chemistrysteps.comyoutube.com The hydrolysis of this compound would cleave the amide bond to yield 4-nitrobenzoic acid and 2,5-dimethylaniline (B45416). ucalgary.ca

Acid-Catalyzed Hydrolysis : This process involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comucalgary.ca The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfer steps convert the amino group into a better leaving group (an ammonium ion), which is then expelled to form the carboxylic acid. ucalgary.ca The final step is deprotonation of the carboxylic acid to regenerate the acid catalyst. ucalgary.ca

Base-Catalyzed (Saponification) Hydrolysis : In this mechanism, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.combyjus.com This is followed by the elimination of the amide anion (R₂N⁻), which is a very poor leaving group. chemistrysteps.com The reaction is driven to completion by a subsequent irreversible acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the neutral amine. chemistrysteps.comyoutube.com An acidic workup is required in a second step to protonate the carboxylate and obtain the free carboxylic acid. youtube.com

Examination of Stereoisomer Formation and Side Products in Related Syntheses

The parent molecule, this compound, is achiral and does not have stereoisomers. However, stereoisomers can arise in the synthesis of analogues where chiral centers are present in either the carboxylic acid or amine starting materials. The construction of stereoisomer libraries is crucial for applications in materials science and pharmaceuticals. nih.govrsc.org In such cases, if racemic starting materials are used, a mixture of diastereomers could be formed. The amide formation reaction itself, especially when mediated by common coupling reagents, generally proceeds with a high degree of stereochemical integrity, meaning the configuration of existing chiral centers is preserved. nih.gov

The synthesis of amides is not without the potential for side product formation. The specific side products depend on the synthetic method employed. In amidation reactions starting from a carboxylic acid, a common side reaction is the formation of the corresponding acid anhydride. rsc.org The sequence of reagent addition can be critical in minimizing this undesired pathway. For example, in reactions mediated by triphenylphosphine (PPh₃) and iodine (I₂), adding the base (e.g., triethylamine) last, after the amine and carboxylic acid have interacted with the PPh₃-I₂ mixture, can suppress anhydride formation and lead to high yields of the desired amide. rsc.org

Other potential side reactions can arise from impurities in the starting materials or from the reactivity of the substrates themselves under the reaction conditions. For example, in syntheses involving substituted anilines, minor side reactions could include processes like dimerization or oxidation, although these are typically minimized under optimized amidation conditions.

Structure Activity Relationship Sar Methodologies in Chemical Design

Impact of Substituent Variation on Molecular Interactions

The biological and chemical activity of N-(2,5-dimethylphenyl)-4-nitrobenzamide is intricately linked to the nature and position of its substituents. Variations in these substituents can significantly alter the molecule's electronic distribution, steric profile, and lipophilicity, thereby influencing its interactions with biological targets.

The introduction of substituents on either the phenyl or the aniline ring of the benzanilide scaffold can dramatically affect molecular properties. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the charge distribution across the molecule, which is a key determinant in how it interacts with protein binding sites. Studies on related benzamide (B126) derivatives have shown that the nature of these substituents can influence activities such as antimicrobial efficacy. Quantitative Structure-Activity Relationship (QSAR) studies on N-phenylbenzamides have indicated that anti-Gram-positive bacterial activity is often a function of electrostatic field effects, while activity against Gram-negative bacteria may be more dependent on hydrophobicity and steric factors nih.gov.

Computational studies on ortho-substituted tertiary aromatic amides have revealed that substituents in the ortho position can significantly increase the rotational barriers around both the N–C(O) and C–C(O) bonds. This steric hindrance can lock the molecule into a specific conformation, which may be more or less favorable for binding to a biological target nsf.gov. The deshielding effects observed in the NMR spectra of ortho-substituted anilides further underscore the intramolecular interactions influenced by these substituents researchgate.net.

The following table summarizes the general effects of different types of substituents on the properties of benzanilide derivatives:

Substituent TypeEffect on Electronic PropertiesImpact on Steric ProfilePotential Influence on Molecular Interactions
Electron-Withdrawing (e.g., -NO₂)Decreases electron density on the aromatic ring, increases acidity of N-H bond.Can influence planarity and conformation.May favor interactions with electron-rich pockets in a biological target.
Electron-Donating (e.g., -CH₃, -OCH₃)Increases electron density on the aromatic ring.Can introduce steric bulk, affecting conformational freedom.May enhance hydrophobic interactions and alter binding orientation.
Halogens (e.g., -Cl, -F)Inductive electron withdrawal, weak resonance donation.Moderate steric bulk.Can participate in halogen bonding and alter lipophilicity.

Comparative Analysis with Structural Analogues (e.g., N-(2,6-dimethylphenyl)-4-nitrobenzamide)

A powerful method in SAR is the comparative analysis of a compound with its structural analogues. N-(2,6-dimethylphenyl)-4-nitrobenzamide, an isomer of the title compound, provides an excellent basis for such a comparison. The key difference lies in the position of the methyl groups on the aniline ring, which has profound implications for the molecule's three-dimensional structure and, consequently, its biological activity.

In a study evaluating the anticonvulsant properties of a series of 4-nitro-N-phenylbenzamides, N-(2,6-dimethylphenyl)-4-nitrobenzamide was found to be particularly effective in the maximal electroshock-induced seizure (MES) test in mice. nih.gov This analogue demonstrated a potent anticonvulsant effect, suggesting that the di-ortho substitution pattern is favorable for this specific biological activity.

The steric hindrance imposed by the two methyl groups in the ortho positions of N-(2,6-dimethylphenyl)-4-nitrobenzamide forces the aniline ring to be twisted out of the plane of the amide bond to a greater extent than in the 2,5-dimethyl isomer. This increased dihedral angle can impact the molecule's ability to fit into a specific binding pocket. While this conformation may be optimal for the anticonvulsant target, it could be detrimental for other potential targets.

The table below provides a comparative overview of the expected structural and potential activity differences between this compound and its 2,6-dimethyl analogue.

FeatureThis compoundN-(2,6-dimethylphenyl)-4-nitrobenzamide
Methyl Group Positions 2- and 5- positions on the aniline ring2- and 6- positions on the aniline ring
Expected Steric Hindrance around Amide Linker ModerateHigh
Expected Dihedral Angle between Aniline Ring and Amide Plane SmallerLarger
Reported Anticonvulsant Activity Not specified in the compared studyHigh potency in MES test nih.gov
Potential for Planarity HigherLower

Role of the Nitro Group in Modulating Molecular Reactivity and Interaction with Chemical Targets

The nitro group (-NO₂) at the 4-position of the benzoyl ring is a critical functional group that significantly influences the electronic properties and reactivity of this compound. As a strong electron-withdrawing group, it plays a multifaceted role in the molecule's interactions.

The electron-withdrawing nature of the nitro group deactivates the benzoyl ring towards electrophilic substitution but, more importantly, it makes the carbonyl carbon of the amide more electrophilic. This increased electrophilicity can enhance interactions with nucleophilic residues in a biological target's binding site. The nitro group's ability to participate in hydrogen bonding and other electrostatic interactions can also contribute to the stability of a ligand-receptor complex nih.gov.

In some contexts, the nitro group is essential for the desired biological activity. For instance, in a series of nitro-substituted benzamide derivatives evaluated for anti-inflammatory activity, the number and orientation of nitro groups were found to be crucial for efficient binding to the target enzyme, inducible nitric oxide synthase (iNOS) researchgate.netnih.gov. Molecular docking studies have shown that the nitro group can form key interactions with amino acid residues in the active site of enzymes researchgate.netnih.govnih.gov.

The key roles of the nitro group are summarized below:

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, stabilizing interactions with biological targets.

Metabolic Susceptibility: The nitro group can be reduced by nitroreductases to more reactive species, which can be a mechanism of action or a pathway for metabolism.

Polarity and Solubility: The presence of the nitro group increases the polarity of the molecule, which can affect its solubility and pharmacokinetic properties.

Influence of Phenyl and Alkyl Substituents on Amide Linker Properties

The resonance of the nitrogen lone pair with the carbonyl group gives the C-N bond partial double-bond character, which restricts rotation. The energy barrier for this rotation can be influenced by the substituents on both the N-phenyl (aniline) and the C-phenyl (benzoyl) rings azom.comlibretexts.org.

The 2,5-dimethylphenyl group introduces steric and electronic effects. The methyl group at the 2-position (ortho to the amide nitrogen) creates steric hindrance that influences the dihedral angle between the aniline ring and the amide plane. This steric clash can raise the energy barrier to rotation around the N-aryl bond and favor a non-planar conformation. Studies on ortho-substituted anilides have shown that such substitutions can have a significant impact on the molecule's preferred conformation nih.govnih.gov.

On the other side of the amide linker, the 4-nitrophenyl group, with its strong electron-withdrawing nitro group, influences the electronic properties of the carbonyl group. This, in turn, can affect the degree of resonance in the amide bond and the rotational barrier around the C-N bond.

The interplay of these substituent effects determines the conformational landscape of this compound. The relative orientation of the two aromatic rings and the planarity of the amide linker are crucial for its interaction with biological macromolecules.

The following table outlines the key influences of the substituents on the amide linker:

Substituent GroupInfluence on Amide Linker
2,5-Dimethylphenyl The ortho-methyl group introduces steric hindrance, promoting a twisted conformation around the N-aryl bond. The electronic effect of the methyl groups is weakly electron-donating.
4-Nitrophenyl The para-nitro group is strongly electron-withdrawing, increasing the partial positive charge on the carbonyl carbon and potentially affecting the C-N bond's double bond character.
Amide Linker (-CO-NH-) The properties of the amide bond, such as bond length, planarity, and rotational energy barriers, are a result of the combined steric and electronic effects of the flanking substituted phenyl rings.

Applications in Advanced Chemical and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

N-(2,5-dimethylphenyl)-4-nitrobenzamide functions as a valuable intermediate or building block in the field of organic synthesis. The chemical reactivity of its constituent parts—the nitro group and the amide linkage—allows for a variety of transformations, enabling the construction of more intricate molecular frameworks.

The 4-nitrobenzamide core is a common starting point in synthetic chemistry. For instance, related structures like N-(2,2-diphenylethyl)-4-nitrobenzamide and N-(3-chlorophenethyl)-4-nitrobenzamide are readily synthesized from 4-nitrobenzoyl chloride, demonstrating the accessibility of this class of compounds for creating new hybrid molecules. mdpi.commdpi.com The nitro group itself is a versatile functional group that can be readily converted into other functionalities, such as an amine group, which opens up further pathways for molecular elaboration. This transformation is a key step in creating derivatives with different electronic and biological properties.

Furthermore, the general class of N-phenylbenzamides is utilized to create series of compounds for biological evaluation. A study into the anticonvulsant properties of 4-nitro-N-phenylbenzamides involved the synthesis of various derivatives, including the closely related isomer N-(2,6-dimethylphenyl)-4-nitrobenzamide, to explore structure-activity relationships. nih.gov This highlights the role of the basic N-phenyl-4-nitrobenzamide skeleton as a foundational structure for generating libraries of compounds for screening purposes. The presence of the dimethylphenyl group provides a lipophilic domain and specific steric properties that can be crucial for the biological activity of the final complex molecule.

Utility in the Development of New Chemical Entities

The structural motifs present in this compound are of significant interest in medicinal chemistry for the development of new chemical entities (NCEs) with potential therapeutic value.

The 2,5-dimethylphenyl scaffold is a feature found in a number of antimicrobial compounds. nih.gov Its incorporation into NCEs is a strategy aimed at discovering new agents to combat drug-resistant pathogens. nih.gov For example, this scaffold is present in the antibacterial agent linezolid. nih.gov Research into novel N-2,5-dimethylphenylthioureido acid derivatives has shown their potential as a basis for developing new antimicrobial candidates targeting multidrug-resistant Gram-positive bacteria. nih.govresearchgate.net

The 4-nitrobenzamide portion also contributes to the potential bioactivity. Nitroaromatic compounds are known to possess a wide range of biological effects, and the nitro group is often incorporated into drug structures to enhance bioactivity, including antimicrobial, anti-parasitic, and anti-cancer properties. mdpi.com The development of N-alkyl nitrobenzamides as potential antitubercular agents, which target essential enzymes in Mycobacterium tuberculosis, further underscores the value of the nitrobenzamide core in drug discovery. mdpi.com Additionally, complex derivatives of N-aryl-4-nitrobenzamide have been synthesized and evaluated as potential antidiabetic agents, demonstrating the broad therapeutic areas being explored with this chemical class. nih.govresearchgate.net

The combination of these two key structural features in this compound makes it and its derivatives promising candidates for further investigation in drug discovery programs.

Table 1: Research Findings on Related Nitrobenzamide Derivatives

Derivative ClassArea of ResearchKey FindingReference
4-nitro-N-phenylbenzamidesAnticonvulsant ActivityN-(2,6-dimethylphenyl)-4-nitrobenzamide showed efficiency in the maximal electroshock-induced seizure (MES) test. nih.gov
N-Alkyl NitrobenzamidesAntimycobacterial ActivityDerivatives were developed as potential inhibitors of an essential M. tuberculosis enzyme. mdpi.com
Substituted N-aryl-4-nitrobenzamidesAntidiabetic AgentsA series of complex derivatives showed inhibitory potential against α-glucosidase and α-amylase. nih.gov
N-2,5-dimethylphenylthioureido acidsAntimicrobial AgentsThese derivatives are explored as scaffolds for new candidates against multidrug-resistant bacteria. nih.gov

Exploration in Materials Science for Polymers and Nanomaterials

Based on available scientific literature, there is no documented evidence of this compound being specifically utilized in materials science for the development of polymers or nanomaterials. While organic molecules with nitro functionalities can sometimes be used in the creation of charge-transfer complexes or nonlinear optical materials, and polymer chemistry often utilizes a wide range of aromatic building blocks, the specific application of this compound in these areas has not been reported. Research in this field tends to focus on other classes of molecules for creating novel polymers and nanomaterials. orientjchem.org

Application as Biochemical Probes in Research Assays

There is currently no specific information in the scientific literature describing the use of this compound as a biochemical probe in research assays. While its derivatives are evaluated in vitro for potential therapeutic activities, such as enzyme inhibition, this constitutes a screening for biological effect rather than its use as a tool for studying biological processes. acs.org Biochemical probes are typically designed with specific properties, such as fluorescence, photoreactivity, or high-affinity selective binding to a target, to allow for the detection or manipulation of biomolecules. The subject compound has not been reported in such a functional capacity.

Q & A

Q. Structural Validation :

  • Spectroscopic Techniques :
    • NMR (¹H and ¹³C) to confirm substituent positions and amide bond formation.
    • FT-IR for characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • Mass Spectrometry : LC-MS or ESI-HRMS to verify molecular weight and fragmentation patterns .

How can researchers evaluate the anticonvulsant potential of this compound in preclinical models?

Applied Research Question
Methodology derived from studies on structurally related 4-nitrobenzamides:

  • In Vivo Models :
    • Maximal Electroshock (MES) Test : Administer compound intraperitoneally (i.p.) to mice/rats; measure ED₅₀ (effective dose for 50% seizure protection).
    • Subcutaneous Pentylenetetrazol (scPTZ) Test : Assess protection against chemically induced seizures.
  • Toxicity Assessment : Determine TD₅₀ (dose causing neurotoxicity in 50% of animals) via rotorod or behavioral assays.
  • Protective Index (PI) : Calculate PI = TD₅₀ / ED₅₀ to evaluate safety margins.
    • Example: N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed a PI of 11.8 in mice .

What are the best practices for crystallographic structure determination and validation of benzamide derivatives like this compound?

Advanced Research Question

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement :
    • SHELXL : Iterative refinement of positional and displacement parameters.
    • Validation Metrics : Ensure R-factor < 5%, wR₂ < 10%, and reasonable residual electron density (±0.3 e Å⁻³).
  • Structure Validation Tools :
    • PLATON for symmetry checks and void analysis.
    • CIF Validation using IUCr standards to detect crystallographic outliers .

How does the substituent pattern on the phenyl ring influence the biological activity of 4-nitrobenzamide derivatives?

Advanced Structure-Activity Relationship (SAR) Question

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., NO₂, Cl) enhance activity by increasing electrophilicity and membrane permeability.
    • Lipophilicity : Methyl groups (e.g., 2,5-dimethyl) improve bioavailability but may reduce solubility.
  • Case Study :
    • N-(2,6-dimethylphenyl)-4-nitrobenzamide had ED₅₀ = 31.8 µmol/kg in MES tests, while N-(3,5-dimethylphenyl) derivatives showed IC₅₀ ~10 µM in photosynthetic inhibition assays .

What methodologies are recommended for assessing the inhibitory effects on photosynthetic electron transport (PET) for benzamide compounds?

Advanced Mechanistic Question

  • Experimental Setup :
    • Spinach Chloroplast Isolation : Extract chloroplasts via differential centrifugation.
    • PET Inhibition Assay : Measure oxygen evolution rates using a Clark-type electrode under light (≥1000 µmol photons m⁻² s⁻¹).
  • Data Analysis :
    • Calculate IC₅₀ values via dose-response curves.
    • Compare to reference inhibitors (e.g., DCMU) to confirm photosystem II targeting .

How can computational chemistry approaches predict the physicochemical and pharmacological properties of this compound?

Advanced Computational Question

  • Quantum Chemical Methods :
    • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments and electrostatic potentials.
  • QSPR/QSAR Models :
    • Train neural networks on datasets of benzamide derivatives to estimate logP, pKa, and bioavailability.
    • Example: CC-DPS platforms use patented QSQN technology for property prediction .

What analytical techniques are critical for ensuring purity and correct isomer formation during synthesis?

Basic Quality Control Question

  • Chromatographic Methods :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve isomers.
    • TLC : Monitor reaction progress with silica plates (eluent: ethyl acetate/hexane).
  • Thermal Analysis :
    • DSC/TGA to determine melting points and decomposition profiles.
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% deviation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.